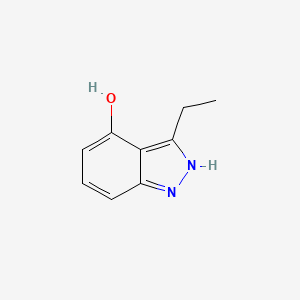
3-ethyl-2H-indazol-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethyl-2H-indazol-4-ol is a heterocyclic aromatic organic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a bicyclic ring system containing a pyrazole ring fused to a benzene ring, with an ethyl group at the 3-position and a hydroxyl group at the 4-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2H-indazol-4-ol can be achieved through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions. One common approach involves the cyclization of 2-azidobenzaldehydes with amines, forming the indazole core via consecutive formation of C–N and N–N bonds . Another method includes the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent, followed by N–N bond formation in DMSO under an oxygen atmosphere .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes to achieve high yields and purity. Transition metal-catalyzed methods are preferred due to their efficiency and minimal formation of byproducts . The use of solvent-free conditions and environmentally friendly reagents is also emphasized to reduce the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-ethyl-2H-indazol-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the hydroxyl group and the ethyl group.
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, such as halogens or alkylating agents, under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines
Applications De Recherche Scientifique
3-ethyl-2H-indazol-4-ol has a wide range of scientific research applications due to its diverse biological activities. Some of the key applications include:
Mécanisme D'action
The mechanism of action of 3-ethyl-2H-indazol-4-ol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, indazole derivatives have been shown to inhibit cyclooxygenase-2 (COX-2) and other enzymes involved in inflammatory pathways . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
3-ethyl-2H-indazol-4-ol can be compared with other indazole derivatives to highlight its uniqueness. Similar compounds include:
1H-indazole: Lacks the ethyl and hydroxyl groups, resulting in different biological activities and chemical reactivity.
2H-indazole: Similar core structure but different tautomeric form, leading to variations in stability and reactivity.
3-methyl-2H-indazol-4-ol: Contains a methyl group instead of an ethyl group, which may affect its pharmacokinetic properties and biological activity.
The presence of the ethyl group and hydroxyl group in this compound contributes to its unique chemical and biological properties, making it a valuable compound for scientific research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C9H10N2O |
|---|---|
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
3-ethyl-2H-indazol-4-ol |
InChI |
InChI=1S/C9H10N2O/c1-2-6-9-7(11-10-6)4-3-5-8(9)12/h3-5,12H,2H2,1H3,(H,10,11) |
Clé InChI |
BNEMMPKNPPBTLV-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C2C(=NN1)C=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


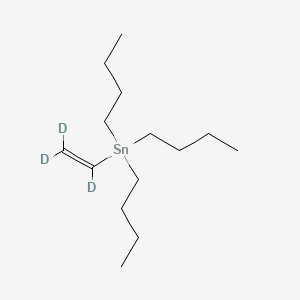
![1-(3-Cyanophenyl)-3-[6-[5-(4-imidazol-1-ylphenoxy)tetrazol-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]urea](/img/structure/B13846253.png)

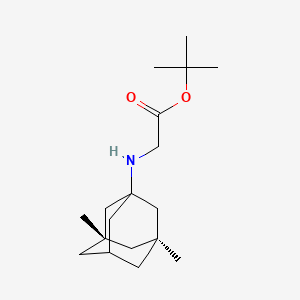
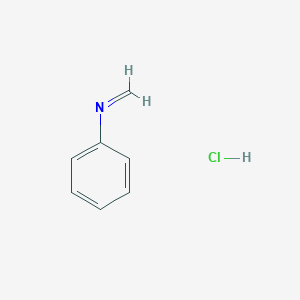
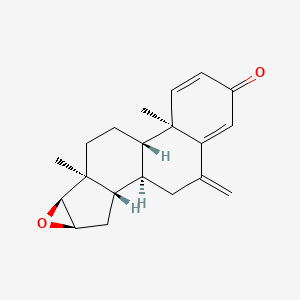
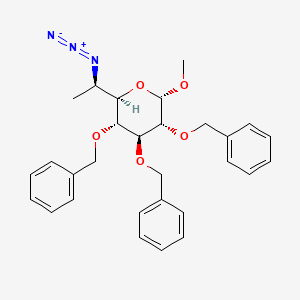
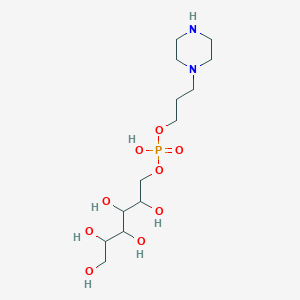
![(1R)-1-[3-Hydroxy-3-oxido-8-oxo-10-(2-pyridinyldithio)-2,4-dioxa-7-aza-3-phosphadec-1-yl]-1,2-ethanediyl Ester Hexadecanoic Acid Monosodium Salt](/img/structure/B13846295.png)
![[(3S,6R)-4,5-dibenzoyloxy-3-hydroxy-6-methoxyoxan-2-yl]methyl benzoate](/img/structure/B13846305.png)
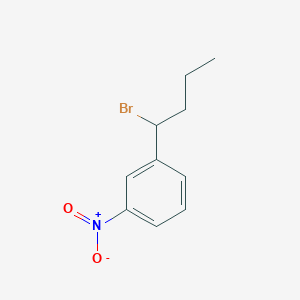

![sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1H-benzimidazole](/img/structure/B13846317.png)
![disodium;(5Z)-1,3,4,7,8-pentamethyl-6-oxo-5-[(N,2,3,5,6-pentamethyl-4-sulfonatoanilino)methylidene]-7,8-dihydronaphthalene-2-sulfonate](/img/structure/B13846321.png)
